Rimonabant is classified as a cannabinoid receptor antagonist. Specifically, it targets the cannabinoid receptor type 1 (CB1), which is predominantly found in the brain and is involved in various physiological processes, including appetite regulation and energy balance. The compound's systematic name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, with the molecular formula .
The synthesis of Rimonabant has been approached through various methods. A notable process involves the condensation of 4-chlorobenzaldehyde with nitroethane under basic conditions to yield an intermediate compound. This intermediate undergoes further reactions with D-glucose and 2,4-dichloro-phenylhydrazine to form a phenylhydrazone compound. The subsequent cyclization of this compound leads to the formation of a pyrazole derivative, which is then oxidized to yield the final product .
Rimonabant's molecular structure features a pyrazole core substituted with two aromatic rings: a 4-chlorophenyl group and a 2,4-dichlorophenyl group. The structure can be visualized as follows:
The presence of chlorine atoms enhances the lipophilicity of the molecule, which may influence its interaction with biological targets .
Rimonabant participates in various chemical reactions primarily during its synthesis. Key reactions include:
Rimonabant acts as an antagonist at the cannabinoid receptor type 1, inhibiting its activity. By blocking this receptor, Rimonabant reduces appetite and food intake while promoting weight loss. The mechanism involves:
Rimonabant exhibits several notable physical and chemical properties:
Rimonabant was primarily developed for obesity management but has also been investigated for other applications:
Despite its initial promise, Rimonabant was withdrawn from the market due to adverse psychiatric effects reported in some patients, highlighting the importance of careful monitoring in pharmacological therapies targeting the endocannabinoid system.
Rimonabant (SR141716A) functions as a selective inverse agonist at the cannabinoid CB1 receptor (CB1R), exhibiting high affinity (Ki = 1.8-13.8 nM) and ~1,000-fold selectivity over CB2 receptors (Ki > 10,000 nM) [1] [5] [10]. Its binding occurs within an orthosteric pocket formed by transmembrane helices 3-4-5-6, stabilized by hydrophobic interactions with residues Val196/Trp279/Trp356 and a critical hydrogen bond with Lys192 [2]. This binding induces a conformational shift that stabilizes CB1R in an inactive state, suppressing constitutive G-protein activity [1] [4].
Table 1: Binding Affinity and Selectivity of Rimonabant
Receptor Type | Ki Value (nM) | Selectivity Ratio (vs. CB2) | Key Binding Residues |
---|---|---|---|
CB1 Receptor | 1.8 - 13.8 | ~300-1,000x | Lys192, Val196, Trp279, Leu387 |
CB2 Receptor | >10,000 | Reference | Phe183, Leu186 (steric clash) |
μ-Opioid Receptor | 4,300 | ~240x (vs. CB1) | Not fully characterized |
Rimonabant disrupts constitutive CB1R-Gαi/o coupling, reducing basal GTPγS binding in neuronal membranes by 40-60% [1] [4]. This inverse agonism specifically inhibits:
The rimonabant-CB1R complex exhibits reduced flexibility in the intracellular G-protein coupling domain. Molecular dynamics simulations reveal:
Central CB1R blockade modulates hypothalamic orexigenic circuits:
Rimonabant attenuates dopamine-dependent reward signaling:
Rimonabant acts as a direct μ-opioid receptor (MOR) antagonist (Ki = 4,300 nM), independently of CB1R:
Peripheral CB1R inverse agonism normalizes dysregulated adipokine profiles:
Table 2: Rimonabant-Induced Changes in Adipokine Expression
Adipokine | Direction of Change | Magnitude (vs. Control) | Functional Consequence |
---|---|---|---|
Adiponectin | Upregulated | +110% mRNA | Enhanced AMPK/PI3K signaling, glucose uptake |
TNF-α | Downregulated | -60% protein | Reduced adipose inflammation |
RBP4 | Downregulated | -45% serum levels | Improved hepatic insulin sensitivity |
Visfatin | Downregulated | -40% mRNA | Attenuated insulin-mimetic effects |
Mechanistically, rimonabant enhances insulin receptor substrate-1 (IRS-1) tyrosine phosphorylation in adipocytes by 75% and reduces JNK-mediated IRS-1 serine phosphorylation by 50%, restoring insulin signal transduction [3] [6]. In hepatocytes, it activates AMPK-α (2.3-fold increase), suppressing gluconeogenic enzymes PEPCK and G6Pase [1].
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